1-(2-Methoxy-5-nitrophenyl)-1H-imidazole: Structural Dynamics, Synthesis, and Pharmaceutical Applications
1-(2-Methoxy-5-nitrophenyl)-1H-imidazole: Structural Dynamics, Synthesis, and Pharmaceutical Applications
Executive Summary
As a critical heterocyclic building block in modern medicinal chemistry, 1-(2-Methoxy-5-nitrophenyl)-1H-imidazole (CAS: 61292-63-5)[1] bridges the gap between synthetic versatility and targeted pharmacological application. This technical guide explores the physicochemical properties, synthesis methodologies, and downstream applications of this compound. By analyzing the causality behind its synthetic pathways and its role in drug discovery, this whitepaper provides researchers with a self-validating framework for utilizing this molecule in advanced therapeutic development.
Physicochemical Profiling & Structural Causality
The molecular architecture of 1-(2-methoxy-5-nitrophenyl)-1H-imidazole features a highly polarized "push-pull" electronic system. The methoxy group at position 2 acts as an electron-donating group (EDG), while the nitro group at position 5 acts as a strong electron-withdrawing group (EWG). Because these groups are para to one another, they create a significant dipole across the phenyl ring.
Furthermore, the bulky methoxy group ortho to the imidazole ring induces steric hindrance, forcing the imidazole ring out of coplanarity with the phenyl ring. This specific dihedral angle is often a critical determinant of binding affinity when designing small-molecule inhibitors for deep enzymatic pockets.
Quantitative Data Summary
| Parameter | Value |
| Chemical Name | 1-(2-Methoxy-5-nitrophenyl)-1H-imidazole |
| CAS Number | 61292-63-5 |
| Molecular Formula | C10H9N3O3 |
| Molecular Weight | 219.20 g/mol |
| Monoisotopic Mass | 219.0644 Da |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (Imidazole N, Methoxy O, Nitro O2) |
| Rotatable Bonds | 2 |
Synthesis Methodology: The Ullmann-Type C-N Coupling
The most efficient route to synthesize 1-aryl-1H-imidazoles involves a transition-metal-catalyzed C-N cross-coupling. For this specific compound, the reaction between 2-bromo-4-nitroanisole [2] and 1H-imidazole is preferred.
Causality of Reagent Selection:
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Aryl Halide Choice: 2-bromo-4-nitroanisole is selected because the bromo-substituent is electronically activated by the meta-nitro group (relative to the bromide) and provides a highly specific coupling site, preventing regioisomeric mixtures.
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Catalyst Choice: Copper(I) Iodide (CuI) is chosen over Palladium. Copper is highly effective for coupling nitrogen nucleophiles to electron-deficient aryl halides and is significantly more cost-effective for scale-up.
Ullmann-type C-N coupling mechanism for 1-(2-Methoxy-5-nitrophenyl)-1H-imidazole synthesis.
Experimental Protocol: Self-Validating Workflow
This protocol is designed as a self-validating system. Each step includes a mechanistic rationale and an observable checkpoint to ensure scientific integrity before proceeding.
Objective: Synthesis of 1-(2-Methoxy-5-nitrophenyl)-1H-imidazole via Cu-catalyzed amination.
Step 1: Reaction Setup & Deprotonation
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Action: Charge a flame-dried Schlenk flask with 2-bromo-4-nitroanisole (1.0 equiv), 1H-imidazole (1.2 equiv), CuI (0.1 equiv), and K2CO3 (2.0 equiv).
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Causality: K2CO3 is strong enough to deprotonate the imidazole (pKa ~14.5) to form the necessary nucleophilic imidazolide anion, but mild enough to prevent degradation of the nitroaromatic system.
Step 2: Degassing & Ligand Coordination
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Action: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous DMF, followed by N,N'-dimethylethylenediamine (0.2 equiv).
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Causality: Degassing is mandatory to prevent the oxidation of the active Cu(I) species to inactive Cu(II). The diamine ligand stabilizes the Cu(I) center, increasing its solubility and accelerating the oxidative addition of the aryl bromide.
Step 3: Thermal Activation & Self-Validation
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Action: Heat the mixture to 110 °C for 12 hours.
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Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1). The reaction is self-validating when the starting material spot (higher Rf) disappears, replaced by a new, highly UV-active spot (lower Rf). Confirm the intermediate via LC-MS, looking for the [M+H]+ peak at m/z 220.2.
Step 4: Workup & Catalyst Quenching
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Action: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous NH4OH, followed by brine.
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Validation Checkpoint: The NH4OH wash acts as a visual validation step; the aqueous layer will turn deep blue as it forms water-soluble copper-ammine complexes, confirming the successful extraction of the heavy metal catalyst from your organic product.
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Action: Dry over MgSO4, concentrate, and purify via flash column chromatography.
Pharmacological Applications & Mechanistic Pathways
Imidazole derivatives are widely recognized for their diverse pharmacological significance, acting as core pharmacophores in antiviral, anti-inflammatory, and targeted oncological therapies[3]. The 1-(2-methoxy-5-nitrophenyl)-1H-imidazole scaffold is particularly valuable because the nitro group serves as a "masked" amine.
Upon catalytic hydrogenation (Pd/C, H2), the nitro group is reduced to an aniline derivative. This newly formed primary amine acts as a versatile handle for synthesizing complex amides or ureas. These motifs are critical hydrogen-bond donors/acceptors in the ATP-binding pockets of tyrosine kinases, making them highly sought after in the development of kinase inhibitors[4]. Furthermore, similar methoxy-nitro aromatic systems have been successfully utilized in the synthesis of Melanin Concentrating Hormone Receptor 1 (MCHR1) inhibitors for metabolic disorders[5].
Downstream derivatization of the nitro moiety for targeted kinase inhibitor synthesis.
References
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BLD Pharm. "61292-63-5 | 1-(2-Methoxy-5-nitrophenyl)-1H-imidazole".1
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Research Journal of Pharmacy and Technology. "Divers Pharmacological Significance of Imidazole Derivatives- A Review". 3
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Combi-Blocks. "Bromides - 2-Bromo-4-nitroanisole". 2
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Google Patents. "United States Patent: Substituted heteroaromatic compounds (US 6,933,299 B1)". 4
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ACS Publications. "Synthesis and Antiobesity Properties of 6-(4-Chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (BMS-814580): A Highly Efficacious Melanin Concentrating Hormone Receptor 1 (MCHR1) Inhibitor". 5
